3-bromo-2-chloro-4-methylquinoline
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Overview
Description
3-Bromo-2-chloro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Quinoline and its derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, suggesting that they interact with various biological targets .
Mode of Action
Quinoline derivatives are known to undergo various chemical reactions, such as reductive elimination and dehydrative cyclo-condensation , which may contribute to their interaction with biological targets.
Biochemical Pathways
Given the broad biological activity of quinoline derivatives , it can be inferred that multiple pathways could potentially be influenced.
Result of Action
Quinoline derivatives are known to exhibit a range of biological and pharmaceutical activities , suggesting that the effects of this compound could be diverse and context-dependent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-4-methylquinoline typically involves the bromination and chlorination of 4-methylquinoline. One common method includes the use of bromine and chlorine in the presence of a catalyst under controlled temperature conditions .
Industrial Production Methods
Industrial production methods often employ large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-Bromo-2-chloro-4-methylquinoline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-chloro-4-methylquinoline
- 4-Bromo-6-chloro-2-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
- 8-Bromo-4-chloro-2-methylquinoline
Uniqueness
3-Bromo-2-chloro-4-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications .
Properties
CAS No. |
1134335-05-9 |
---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
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